1-(3-chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(3-Chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, a benzodiazole ring, and a pyrrolidinone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Pyrrolidinone Moiety: This step involves the cyclization of appropriate precursors under controlled conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Materials Science: Its unique structure can be explored for the development of new materials with specific properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the chlorophenyl group but has a different core structure.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Contains a chlorophenyl group and is used in different applications.
1-(3-Chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine: Similar in structure but with a triazole ring.
Uniqueness
1-(3-Chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties. Its unique structure allows for diverse applications and interactions with various molecular targets.
This detailed article provides a comprehensive overview of 1-(3-chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H28ClN3O2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O2/c1-19-8-5-9-20(2)27(19)34-15-7-14-31-25-13-4-3-12-24(25)30-28(31)21-16-26(33)32(18-21)23-11-6-10-22(29)17-23/h3-6,8-13,17,21H,7,14-16,18H2,1-2H3 |
InChI Key |
GNFNJHYSORKWJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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